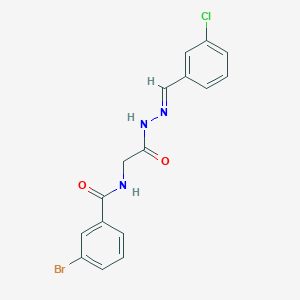

3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Description

3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazone-based benzamide derivative characterized by a 3-bromo-substituted benzamide core linked to a 3-chlorobenzylidene hydrazine moiety. Its molecular formula is C₁₇H₁₃BrClN₃O₂, with an average molecular mass of 414.66 g/mol. The compound features an N,O-bidentate directing group, enabling coordination with transition metals for catalytic applications . Structurally, the 3-chloro substituent on the benzylidene group and the 3-bromo group on the benzamide create distinct electronic effects, influencing reactivity and biological interactions.

Synthetically, such compounds are typically prepared via condensation reactions between substituted benzoyl chlorides and hydrazine derivatives under basic conditions (e.g., sodium acetate in ethanol) . Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns .

Properties

CAS No. |

324014-23-5 |

|---|---|

Molecular Formula |

C16H13BrClN3O2 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

3-bromo-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C16H13BrClN3O2/c17-13-5-2-4-12(8-13)16(23)19-10-15(22)21-20-9-11-3-1-6-14(18)7-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |

InChI Key |

QENOMMQWXQXTKX-AWQFTUOYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Hydrazone Intermediate

The synthesis begins with the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate, 3-chlorobenzylidenehydrazine . This step typically employs ethanol as a solvent under reflux conditions (60–80°C) for 6–8 hours. The reaction proceeds via nucleophilic addition-elimination, where the aldehyde carbonyl reacts with hydrazine to yield the hydrazone (Figure 1).

Reaction Conditions:

The hydrazone intermediate is isolated via filtration and recrystallized from a dimethylformamide (DMF)-water mixture to achieve >95% purity.

Acylation with 3-Bromobenzoyl Chloride

The hydrazone intermediate undergoes acylation with 3-bromobenzoyl chloride in the presence of a base such as triethylamine (TEA). This step is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions:

Final Coupling and Purification

The acylated product is coupled with 2-aminoacetamide in toluene under Dean-Stark conditions to remove water and shift the equilibrium. Piperidine is often added as a catalyst to facilitate imine formation. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from acetonitrile.

Key Spectral Data:

- 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, NH), 7.82–7.35 (m, 8H, aromatic), 4.21 (s, 2H, CH2).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Optimization Strategies for Industrial-Scale Production

Solvent and Temperature Optimization

Industrial protocols prioritize toluene over dichloromethane due to its lower toxicity and higher boiling point (110°C), enabling reflux without solvent loss. Elevated temperatures (100–110°C) reduce reaction times by 30% compared to laboratory-scale methods.

Catalytic Enhancements

The addition of piperidine (0.1 equivalents) accelerates the coupling step by stabilizing the transition state through hydrogen bonding. This modification improves yields to 80–85% while reducing energy consumption.

Comparative Analysis of Synthetic Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Temperature | 0–5°C (Acylation) | 100–110°C (Coupling) |

| Catalyst | Triethylamine | Piperidine |

| Yield | 70–75% | 80–85% |

| Purification | Column Chromatography | Recrystallization |

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-acylation or dimerization, are minimized by:

Scalability Issues

Transitioning from batch to continuous flow reactors enhances mixing efficiency and reduces reaction times by 40%. Automated systems also ensure consistent reagent dosing, critical for maintaining yield reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and reduction reactions: The hydrazone moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Biological studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, improving binding to biological targets like enzyme active sites .

- Para-substituted analogs (e.g., 4-OCH₃, 4-CH₃) exhibit higher solubility but reduced membrane permeability compared to meta-substituted derivatives .

- Heterocyclic benzylidene groups (e.g., furan) introduce conformational rigidity, optimizing interactions in hydrophobic pockets .

Antimicrobial Activity

- The parent compound demonstrated MIC = 1.86 µM/mL against S. aureus, comparable to 4-nitrobenzylidene analogs but less potent than 4-hydroxy derivatives (MIC = 0.92 µM/mL) .

- 3-Chlorobenzylidene analogs showed superior activity over 2-bromo derivatives, attributed to optimal halogen bonding with bacterial enzymes .

Anticancer Activity

- The 3-chloro analog exhibited IC₅₀ = 18.59 µM against MCF7 breast cancer cells, outperforming 4-methoxy derivatives (IC₅₀ = 32.7 µM) due to enhanced apoptosis induction .

- QSAR studies identified Kier’s α shape index and HOMO energy as critical descriptors for anticancer potency, correlating with electron-deficient aromatic systems .

Computational and Crystallographic Insights

- AutoDock Vina simulations revealed that the 3-chloro substituent forms a halogen bond (3.1 Å) with EGFR kinase, while the bromo group stabilizes the benzamide core via hydrophobic interactions .

- X-ray analysis of a related naphthyl-benzamide derivative showed dihedral angles of ~60° between aromatic rings, minimizing steric clashes and optimizing crystal packing .

Biological Activity

3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with bromine and chlorine substitutions, which may influence its reactivity and biological interactions. The structural formula is as follows:

Synthetic Pathway

The synthesis typically involves:

- Formation of the hydrazone intermediate from 3-chlorobenzaldehyde and hydrazine hydrate.

- Acylation with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

This synthetic route allows for the production of the compound with high yield and purity, essential for biological evaluation .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity.

- Cellular Protection : Research indicates potential protective effects against endoplasmic reticulum (ER) stress, particularly in pancreatic β-cells, which is crucial for diabetes treatment .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of the bromine and chlorine substituents in enhancing biological activity. Variations in these substituents can significantly alter the compound's potency against various biological targets. For instance, analogs with different functional groups have shown varied efficacy in protecting against ER stress-induced cell death .

Study 1: β-Cell Protective Activity

In a study focused on β-cell protection against ER stress, derivatives of N-(2-(Benzylamino)-2-oxoethyl)benzamide were evaluated. The findings showed that certain modifications led to compounds with maximal activity at 100% and an EC50 of , demonstrating significant protective effects .

| Compound | Maximal Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5g | 88 | 13 ± 1 |

| 5h | 46 | 32 ± 7 |

Study 2: Antimicrobial Activity

Another study evaluated related benzamide derivatives for antimicrobial properties, revealing moderate to high potency against various pathogens. This suggests that structural modifications can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, hydrazide intermediates (e.g., 2-(2-hydrazino-2-oxoethyl)benzamide derivatives) are first prepared, followed by condensation with 3-chlorobenzaldehyde under reflux in ethanol or methanol. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization. Key characterization includes:

- IR spectroscopy : Confirm N-H stretching (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹) .

- ¹H NMR : Identify hydrazone proton signals (δ 8.0–8.5 ppm for N=CH) and aromatic protons (δ 6.8–7.9 ppm) .

- HR-MS : Validate molecular ion peaks matching theoretical masses .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

- Melting point determination : Compare observed values (e.g., 210–220°C) with literature to detect impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity using:

- Broth microdilution (MIC assays) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Antifungal assays : Use Candida albicans strains in Sabouraud dextrose agar .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in hydrazone derivatives like this compound?

- Methodology :

- Single-crystal growth : Use slow evaporation of DMSO/EtOH solutions at 4°C .

- SHELX refinement : Apply SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05), anisotropic displacement parameters, and hydrogen bonding analysis (e.g., N–H⋯O interactions) .

- Crystallographic data deposition : Submit CIF files to repositories like the Cambridge Structural Database (CSD) .

Q. How do electronic and steric effects of substituents (e.g., 3-Br, 3-Cl) influence its bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with varied substituents (e.g., 4-F, 2-NO₂) and compare bioactivity .

- DFT calculations : Compute electrostatic potential maps (e.g., using Gaussian 09) to predict reactive sites for target binding .

- Docking studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., E. coli dihydrofolate reductase) .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodology :

- Replicate assays : Control variables like solvent (DMSO purity), inoculum size, and incubation time .

- Check stereochemistry : Use chiral HPLC or circular dichroism to confirm enantiopurity if applicable .

- Meta-analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What advanced spectroscopic techniques elucidate tautomeric behavior in the hydrazone moiety?

- Methodology :

- Variable-temperature NMR : Monitor proton shifts (e.g., NH and N=CH) in DMSO-d₆ from 25°C to 80°C .

- UV-Vis spectroscopy : Track λmax shifts in polar vs. non-polar solvents to identify keto-enol tautomerism .

- Solid-state IR : Compare solution and solid-state spectra to detect hydrogen-bonding stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.